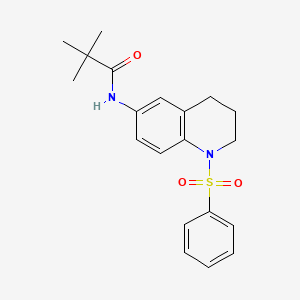

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a unique chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a tetrahydroquinoline ring, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves multiple steps:

Preparation of Intermediate Tetrahydroquinoline: Starting from a quinoline derivative, the compound undergoes hydrogenation using a metal catalyst like palladium or platinum to form 1,2,3,4-tetrahydroquinoline.

Sulfonation: The tetrahydroquinoline intermediate is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, forming N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline.

Amidation: The final step involves reacting the sulfonated tetrahydroquinoline with pivaloyl chloride to form this compound. This reaction typically requires the presence of a base like pyridine or triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation reactors for the initial reduction step, followed by automated sulfonation and amidation processes. These methods ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.

Reduction: Although less common, further reduction of the sulfonamide group could occur under specific conditions.

Substitution: The phenylsulfonyl group is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Metal catalysts like palladium on carbon can be used for reduction reactions.

Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.

Major Products

Oxidation Products: Quinoline derivatives.

Reduction Products: Various reduced forms of the tetrahydroquinoline ring.

Substitution Products: Compounds with replaced phenylsulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is studied for its unique reactivity and potential as an intermediate in the synthesis of complex organic molecules.

Biology

In biological research, this compound is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound is utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide exerts its effects through interactions with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the tetrahydroquinoline ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Uniqueness

Compared to similar compounds, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide stands out due to the presence of the bulky pivaloyl group, which can influence its steric properties and reactivity. This makes it particularly useful in applications where spatial considerations are crucial.

Hope this hits the mark! Anything else you'd like to dive deeper into or explore next?

Biologische Aktivität

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a phenylsulfonyl group and a pivalamide moiety , which contributes to its biological activity. The structural formula is represented as:

This unique structure suggests potential interactions with various biological targets, enhancing its therapeutic applications.

Research indicates that compounds similar to this compound often act as agonists or antagonists for specific receptors involved in inflammatory and autoimmune responses. The following mechanisms have been observed:

- Inhibition of RORγt: This receptor is crucial in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Inhibition of RORγt by related compounds has shown promise in treating conditions like psoriasis and rheumatoid arthritis .

- Modulation of GPR119: Some derivatives have been identified as agonists for GPR119, a receptor associated with glucose metabolism and insulin secretion .

Pharmacological Effects

The biological activity of this compound includes:

- Anti-inflammatory properties: Targeting pathways involved in inflammation.

- Antidiabetic effects: As an agonist for GPR119, it may enhance insulin secretion and improve glucose tolerance.

- Potential anticancer activity: Some studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines.

Study 1: RORγt Inhibition

A study focused on the synthesis and evaluation of RORγt inverse agonists derived from tetrahydroquinoline showed that these compounds effectively reduced Th17-mediated autoimmune responses. The lead compound exhibited significant bioavailability (F = 48.1% in mice) and therapeutic efficacy at lower doses compared to existing treatments .

Study 2: GPR119 Agonism

Another investigation demonstrated that tetrahydroquinoline derivatives could act as potent GPR119 agonists. These compounds were tested in preclinical models and showed improved pharmacokinetic profiles compared to traditional drugs . The results indicate enhanced efficacy in managing metabolic disorders.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Contains methoxy group | Potentially different solubility and bioactivity |

| 3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Chlorine substituent | Enhanced metabolic stability |

| N-(2-Chloro-6-methylphenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Different substitution pattern | Variability in biological activity |

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHONPJURDXLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.